![molecular formula C14H12N2OS B1226564 (N-methyl-(11c))2-(4'-methylaminophenyl)-6-hydroxybenzothiazole CAS No. 566170-04-5](/img/structure/B1226564.png)
(N-methyl-(11c))2-(4'-methylaminophenyl)-6-hydroxybenzothiazole
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Overview
Description
Pittsburgh Compound B is under investigation in clinical trial NCT01723553 (Amyloid-related Imaging Abnormalities (Microbleeds) in Atypical AD).
Scientific Research Applications
Alzheimer's Disease Detection
- [11C]PIB has been shown to effectively bind to amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, in the brain. This binding is higher in Alzheimer's patients compared to healthy controls, aiding in early diagnosis (Mintun et al., 2006).
- Elevated [11C]PIB uptake has been observed in patients with mild cognitive impairment (MCI), suggesting its potential in detecting early Alzheimer's disease processes (Kemppainen et al., 2007).
Visualization and Quantitative Analysis
- Visual assessment of [11C]PIB PET images shows good correlation with quantitative analyses, supporting its feasibility in clinical settings (Suotunen et al., 2010).
- Voxel-based analysis of [11C]PIB uptake using PET reveals significant increases in tracer uptake in various brain regions in Alzheimer's disease, indicative of amyloid accumulation (Kemppainen et al., 2006).
Synthesis and Radiochemical Studies
- The synthesis process of [11C]PIB, including aspects like radiochemical purity and yield, has been explored to optimize its use in clinical imaging studies (Fan Wen-bo, 2007).
Application in Other Conditions
- [11C]PIB PET has also been utilized in visualizing amyloid deposits in the heart, providing a potential noninvasive method for diagnosing systemic amyloidosis affecting the heart (Antoni et al., 2013).
properties
CAS RN |
566170-04-5 |
---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
255.33 g/mol |
IUPAC Name |
2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |
InChI Key |
ZQAQXZBSGZUUNL-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Other CAS RN |
566170-04-5 |
synonyms |
((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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